Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester
Description
This compound is a carbamate ester featuring a benzyl (phenylmethyl) ester group and a substituted phenyl ring. The phenyl ring is modified with a fluorine atom at position 3 and a benzyloxy (phenylmethoxy) group at position 3. Carbamates are known for their pharmacological relevance, particularly as acetylcholinesterase inhibitors, with structural analogs like physostigmine demonstrating miotic and intestinal stimulant properties .
Properties
IUPAC Name |
benzyl N-(3-fluoro-4-phenylmethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3/c22-19-13-18(23-21(24)26-15-17-9-5-2-6-10-17)11-12-20(19)25-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REALRLKSNZHPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727842 | |
| Record name | Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790703-40-1 | |
| Record name | Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester typically involves the reaction of 3-fluoro-4-(phenylmethoxy)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The fluorine atom and phenylmethoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carbamates
Substituent Variations in Carbamate Esters
The activity of carbamates is highly dependent on the ester group and substituents on the aromatic ring. Key analogs include:
*Hypothesized based on structural similarity to active analogs.
Key Observations:
- Ester Group Influence : Benzyl esters (e.g., target compound, Entry 3) exhibit stronger activity compared to methyl or ethyl esters, likely due to enhanced lipophilicity and stability .
- Substituent Position : Fluorine at position 3 (as in the target compound) may enhance binding to acetylcholinesterase, similar to physostigmine’s trimethylammonium group .
- Lipophilicity : Higher log k values (e.g., 1.20 for benzylcarbamic esters) correlate with improved membrane permeability, critical for central nervous system activity .
Pharmacological Activity
- Acetylcholinesterase Inhibition : The target compound’s benzyloxy and fluorine substituents may mimic physostigmine’s activity, though direct evidence is lacking. Benzylcarbamic esters in showed intestinal peristalsis stimulation comparable to physostigmine .
- Antimicrobial Potential: Analogs with heterocyclic groups (e.g., tetrazole in Entry 4) demonstrate antimicrobial properties, suggesting the target compound could be explored for similar applications .
- Toxicity : Benzylcarbamic esters in had lower toxicity than quaternary ammonium derivatives, indicating a favorable safety profile .
Biological Activity
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester, commonly referred to as a carbamate derivative, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 330.35 g/mol. The structure includes a carbamate functional group, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbamate derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A derivative with a similar structure exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent anticancer activity. The presence of specific substituents on the phenyl ring was crucial for enhancing activity .
Antimicrobial Activity
Carbamate compounds have also been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities.
- Research Findings : In vitro studies demonstrated that certain carbamate derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 93.7 to 46.9 µg/mL .
Enzymatic Interaction
The biological activity of carbamates can be attributed to their interactions with various enzymes, particularly carboxylesterases. These enzymes catalyze the hydrolysis of carbamates, leading to the formation of biologically active metabolites.
- Metabolism Pathway : Upon administration, carbamates undergo hydrolysis by carboxylesterases, resulting in the release of phenolic compounds that may exhibit additional biological effects .
Structure-Activity Relationship (SAR)
Understanding the Structure-Activity Relationship (SAR) is essential for optimizing the biological activity of carbamate derivatives. Key factors influencing activity include:
- Substituent Effects : Electron-donating or withdrawing groups on the phenyl ring can significantly impact potency and selectivity.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances interaction with cellular targets, improving efficacy against cancer cells .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
